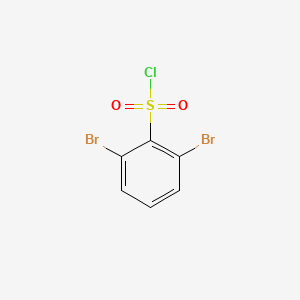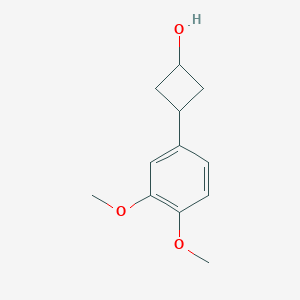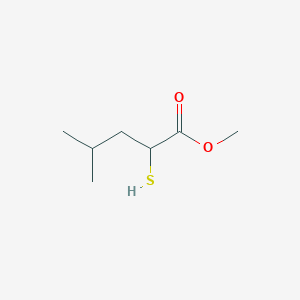
2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactivity of Hypervalent Iodine Trifluoromethylation Reagent with Phenols
The study presented in the first paper explores the reactivity of a hypervalent iodine trifluoromethylation reagent with phenols, specifically focusing on the reaction with 2,4,6-trimethylphenol. The reaction, facilitated by deprotonation and the presence of 18-crown-6 in a polar, nonprotic solvent, results in the formation of 1,3,5-trimethyl-2-(trifluoromethoxy)benzene as a byproduct. The research highlights that trifluoromethylation occurs preferentially at the ortho- and para-positions of the aromatic core, leading to the formation of trifluoromethylcyclohexadienones. When these positions are not substituted, products of aromatic electrophilic substitution are obtained in moderate yield, such as 2-trifluoromethyl-4-tert-butylphenol from 4-tert-butylphenol .
Synthesis and Structural Analysis of Fluorinated Benzene Derivatives
The second paper discusses the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution. The paper also describes the subsequent oxidation and methylation of the phosphorus atoms to yield bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. The molecular structures of these compounds were confirmed by spectroscopic methods, including 19F NMR, and further investigated by X-ray crystallography, revealing large bond angles around the phosphorus atoms. Electrochemical measurements were conducted to study the redox properties of these compounds .
Diels-Alder Reactions for Synthesis of Di(trifluoromethyl)benzenes
In the third paper, a synthesis method for 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes is presented. The method involves Diels-Alder reactions of hexafluoro-2-butyne with 2-heterosubstituted furans, which leads to regiospecific opening of the 7-oxa bridge and the formation of a phenol building block. This phenol can be transformed into iodide or triflate, which are suitable for Heck, Suzuki, and Stille reactions, allowing for the installation of various substituents in high yields .
Photophysical Properties of Trifluoropropenylbenzenes
The fourth paper describes the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes and their photophysical properties. These compounds were prepared through palladium-catalyzed double cross-coupling reactions and subsequent reduction. The absorption and fluorescence spectra of these compounds were studied, showing violet fluorescence in the solid state. Quantum yields were measured, and density functional theory calculations were used to analyze the influence of fluorine atoms on the electronic structure of the compounds .
Cryptands with Trisubstituted-Benzene Units
Finally, the fifth paper reports on the synthesis and structural investigations of various cryptands that incorporate 1,3-dioxane decorated 1,3,5-trisubstituted-benzene building blocks. These cryptands are connected by chains with different functional groups and exhibit C3 symmetry. The structural characterization of these compounds was performed using single crystal X-ray diffraction, NMR, and mass spectrometry. The role of the 1,3-dioxane units in the preorganization of the substrate for macrocyclization reactions and in facilitating NMR assignment was highlighted .
Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Chemistry
Fluorinated benzene derivatives, including those structurally similar to 2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene, are pivotal in synthetic chemistry. They serve as versatile intermediates for constructing complex molecules due to their unique reactivity and the stabilizing effect of fluorine atoms on reactive intermediates. For instance, trifluoromethanesulfonic acid is known for its use in electrophilic aromatic substitution reactions, enabling the synthesis of new organic compounds with high efficiency (Kazakova & Vasilyev, 2017)(Kazakova & Vasilyev, 2017). Similarly, the presence of fluorine atoms can significantly alter the electronic properties of benzene rings, facilitating the development of novel pharmacophores in drug discovery.
Materials Science and Optoelectronics
In materials science, fluorinated compounds like 2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene can contribute to the advancement of organic optoelectronics. For example, the BODIPY platform has emerged as a significant area of interest for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of fluorine atoms into the BODIPY core has been explored to tune the electronic properties and improve the performance of these materials (Squeo & Pasini, 2020)(Squeo & Pasini, 2020).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P271, P261, P280 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271).
Wirkmechanismus
Target of Action
It’s worth noting that fluorinated compounds are often used in the pharmaceutical industry due to their ability to form stable, strong bonds with carbon, which can enhance the bioavailability and metabolic stability of drugs .
Mode of Action
For instance, they can influence the electronic properties of a molecule, alter its shape and size, and affect its lipophilicity, all of which can impact how the compound interacts with its target .
Biochemical Pathways
Fluorinated compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of fluorine in a compound can often enhance its metabolic stability and improve its ability to penetrate cell membranes .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of a compound .
Eigenschaften
IUPAC Name |
2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGKNILYMORJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)



![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)





![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)
![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)